molecular formula C9H17NO B13211602 2-Amino-1-(4-methylcyclohexyl)ethan-1-one

2-Amino-1-(4-methylcyclohexyl)ethan-1-one

Cat. No.: B13211602
M. Wt: 155.24 g/mol
InChI Key: UTCNRTZCXLHDNO-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methylcyclohexyl)ethan-1-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by the presence of an amino group attached to a cyclohexyl ring substituted with a methyl group, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylcyclohexyl)ethan-1-one typically involves the reaction of 4-methylcyclohexanone with ammonia or an amine under reductive amination conditions. One common method includes the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like Raney nickel . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation with a palladium or platinum catalyst can also be employed to achieve higher efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-methylcyclohexyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects. The compound may also interact with cellular pathways, modulating signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-methylcyclohexyl)ethan-1-one is unique due to its cyclohexyl ring structure, which imparts different steric and electronic properties compared to its aromatic counterparts. This uniqueness makes it a valuable intermediate in the synthesis of compounds with specific biological activities and industrial applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-amino-1-(4-methylcyclohexyl)ethanone

InChI

InChI=1S/C9H17NO/c1-7-2-4-8(5-3-7)9(11)6-10/h7-8H,2-6,10H2,1H3

InChI Key

UTCNRTZCXLHDNO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)CN

Origin of Product

United States

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